(Z)-3-(2-cyanophenyl)prop-2-enoic acid
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Description
(Z)-3-(2-cyanophenyl)prop-2-enoic acid, also known as (Z)-cloprostenol, is a synthetic prostaglandin analog that is commonly used in scientific research. It is a potent agonist of the prostaglandin F2α receptor and has several biochemical and physiological effects. In
Scientific Research Applications
Boronic Acid Derivatives for Drug Design and Delivery
(Z)-3-(2-cyanophenyl)prop-2-enoic acid: belongs to the family of boronic acids and their esters. These compounds are highly regarded for designing new drugs and drug delivery devices. Specifically, they serve as boron carriers suitable for neutron capture therapy. However, their stability in water is marginal . Researchers must exercise caution when considering these boronic pinacol esters for pharmacological purposes.
Natural Product Synthesis: Aconitine Alkaloids
The compound is part of the complex family of diterpenoid alkaloids, which are primarily found in plants of the Ranunculaceae family (such as Aconitum and Delphinium). These alkaloids exhibit diverse physiological activities, including anti-inflammatory, analgesic, cardiotonic, and anticancer effects. Researchers have focused on their chemical synthesis due to their intricate three-dimensional structures. Recent work has achieved the total synthesis of several aconitine alkaloids, including isoazitine, dihydroajaconine, gymnandine, atropurpuran, arcutinine, and liangshanone .
Hydroxylation for Plant Chemical Defense
Controllable hydroxylation of diterpenoid compounds allows plants to enhance their chemical defense mechanisms without self-toxicity. This property is particularly relevant for (Z)-3-(2-cyanophenyl)prop-2-enoic acid and related natural products. By selectively introducing hydroxyl groups, plants can deter herbivores and pathogens while avoiding harm to themselves .
properties
IUPAC Name |
(Z)-3-(2-cyanophenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c11-7-9-4-2-1-3-8(9)5-6-10(12)13/h1-6H,(H,12,13)/b6-5- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVOPXGNHGTKOD-WAYWQWQTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\C(=O)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(2-cyanophenyl)prop-2-enoic acid |
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